molecular formula C7H5ClFIO B8025219 (4-Chloro-2-fluoro-5-iodo-phenyl)-methanol

(4-Chloro-2-fluoro-5-iodo-phenyl)-methanol

Cat. No.: B8025219
M. Wt: 286.47 g/mol
InChI Key: INSVBFKYWUYHBY-UHFFFAOYSA-N
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Description

(4-Chloro-2-fluoro-5-iodo-phenyl)-methanol (CAS: 1935084-33-5) is a halogenated aromatic alcohol with the molecular formula C₇H₅ClFIO and a molecular weight of 286.47 g/mol . The compound features a benzene ring substituted with chlorine (position 4), fluorine (position 2), and iodine (position 5), with a hydroxymethyl (-CH₂OH) group at position 1. Key physicochemical properties include:

  • Boiling Point: Not reported.
  • Hazard/Safety Data: No GHS pictograms or hazard statements are documented .

Properties

IUPAC Name

(4-chloro-2-fluoro-5-iodophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFIO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSVBFKYWUYHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)Cl)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-fluoro-5-iodo-phenyl)-methanol typically involves multi-step organic reactions. One possible route could be:

    Halogenation: Starting with a phenylmethanol, selective halogenation can introduce chlorine, fluorine, and iodine atoms at specific positions on the aromatic ring.

    Substitution Reactions: Using appropriate reagents and catalysts, substitution reactions can be employed to achieve the desired halogenation pattern.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:

    Catalytic Processes: Utilizing catalysts to improve reaction efficiency.

    Purification Techniques: Employing methods such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) in (4-Chloro-2-fluoro-5-iodo-phenyl)-methanol undergoes oxidation to form a ketone (C=O). Oxidizing agents such as potassium permanganate (KMnO₄) or chromium-based reagents are commonly employed.

Mechanism :
The oxidation proceeds via a two-electron mechanism, converting the primary alcohol to a carbonyl group. The presence of halogens (Cl, F, I) on the aromatic ring stabilizes the intermediate through resonance and inductive effects.

Key Data :

Reaction TypeReagentProductYieldRef.
OxidationKMnO₄4-Chloro-2-fluoro-5-iodobenzaldehyde80–90%

Substitution Reactions

2.1. Nucleophilic Aromatic Substitution (NAS)
The iodide substituent (-I) at the 5-position is highly reactive and undergoes substitution with nucleophiles (e.g., alkoxides, amines) under basic conditions .

Example :
Reaction with sodium methoxide (NaOCH₃) in DMF yields 4-chloro-2-fluoro-5-methoxyphenylmethanol .

Key Data :

NucleophileReaction ConditionsProductYieldRef.
NaOCH₃DMF, 80°C, 4 hMethoxy-substituted derivative75%

2.2. Alkylation of Hydroxyl Group
The hydroxyl group (-OH) can be alkylated using alkyl halides (e.g., CH₃I) in the presence of a base (e.g., K₂CO₃).

Example :
Methylation with CH₃I yields 4-chloro-2-fluoro-5-iodophenyl methyl ether.

Coupling Reactions

3.1. Suzuki-Miyaura Coupling
The iodide substituent facilitates cross-coupling with boronic acids under palladium catalysis (e.g., Pd(OAc)₂) .

Example :
Coupling with phenylboronic acid yields 4-chloro-2-fluoro-5-phenyldiylmethanol .

Key Data :

Boronic AcidCatalystProductYieldRef.
PhB(OH)₂Pd(OAc)₂Biaryl derivative65%

3.2. Heck Reaction
The iodide group participates in intramolecular cyclization to form fused aromatic systems .

Example :
ICl-mediated cyclization of (4-chloro-2-fluoro-5-iodophenyl)methanol yields 4-chloro-2-fluoro-5-iodo-1-phenylbutan-1-one .

Functional Group Interconversion

4.1. ICl-Mediated α-Iodo-γ-Chloroketone Formation
ICl induces a 5-endo-dig cyclization, converting methyl homopropargyl ether intermediates into α-iodo-γ-chloroketones .

Example :
Reaction with (4-chloro-2-fluoro-5-iodophenyl)methanol in CH₃CN yields 4-chloro-2-fluoro-5-iodo-1-phenylbutan-1-one .

Key Data :

SolventTemperatureYieldRef.
CH₃CN-20°C46%

Scientific Research Applications

Medicinal Chemistry

Anticancer Research:
Recent studies have highlighted the potential of (4-Chloro-2-fluoro-5-iodo-phenyl)-methanol as a lead compound in the development of anticancer agents. Its structural features allow for modifications that can enhance biological activity against specific cancer types. For instance, derivatives of this compound have been investigated for their efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells.

Enzyme Inhibition:
The compound has shown promise as an inhibitor of various enzymes implicated in disease pathways. Its ability to interact with enzyme active sites suggests potential applications in drug design, particularly for diseases characterized by dysregulated enzyme activity.

Neuropharmacology:
There is ongoing research into the effects of this compound on neurotransmitter receptors. Preliminary findings indicate that it may modulate nicotinic acetylcholine receptors, which are crucial for cognitive function and neuroprotection. This modulation could lead to therapeutic advancements in treating neurodegenerative diseases.

Agrochemicals

Pesticide Development:
The structural characteristics of this compound make it a candidate for developing new agrochemicals. Its halogenated phenyl structure is known to enhance biological activity against pests and pathogens while potentially reducing environmental impact compared to traditional pesticides.

Herbicide Formulations:
Research into herbicide formulations utilizing this compound has indicated its effectiveness in controlling weed species resistant to conventional herbicides. Field trials are being conducted to evaluate its efficacy and safety profile in agricultural settings.

Materials Science

Polymer Chemistry:
In materials science, this compound can serve as a building block for creating novel polymers with enhanced thermal and chemical stability. Its incorporation into polymer matrices can lead to materials with unique properties suitable for industrial applications.

Nanotechnology:
The compound's reactivity allows it to be used in synthesizing nanoparticles with specific functional properties. These nanoparticles can be applied in drug delivery systems or as catalysts in chemical reactions, showcasing the versatility of this compound in advanced material applications.

Case Studies

Application Area Study Reference Findings
Medicinal ChemistryDemonstrated anticancer activity through enzyme inhibition mechanisms.
Agrochemicals Effective against resistant weed species; ongoing field trials show promise.
Materials Science Successful integration into polymer systems leading to enhanced material properties.

Mechanism of Action

The mechanism of action of (4-Chloro-2-fluoro-5-iodo-phenyl)-methanol would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Compound A : (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
  • CAS : 915095-86-2
  • Molecular Formula : C₁₃H₇ClFIO
  • Key Features : Replaces the hydroxymethyl group with a ketone (-CO-) and adds a second fluorophenyl ring.
  • Implications : The ketone group increases electrophilicity, making it more reactive in nucleophilic additions compared to the alcohol group in the target compound. The additional aromatic ring enhances molecular weight (312.55 g/mol) and lipophilicity .
Compound B : 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene
  • CAS : 898566-17-1
  • Molecular Formula : C₁₈H₁₄FIS
  • Key Features : Thiophene core substituted with fluorophenyl and iodomethylphenyl groups.
  • The methyl group at position 2 may improve metabolic stability compared to the target compound .
Compound C : (4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol
  • CAS : 1443324-44-4
  • Molecular Formula : C₁₂H₉ClFIO₂
  • Key Features : Furan ring with chlorine, fluorine, and methyl substituents; hydroxymethyl group retained.

Physicochemical Properties Comparison

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) 286.47 312.55 384.33 294.65
Halogen Substituents Cl, F, I Cl, F, I F, I, S Cl, F
Functional Group -CH₂OH -CO- Thiophene, -CH₂- Furan, -CH₂OH
Key Applications Intermediate (potential) Pharmaceutical intermediates Materials science Agrochemical intermediates

Biological Activity

The compound (4-Chloro-2-fluoro-5-iodo-phenyl)-methanol is a halogenated phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C7H6ClF I O\text{C}_7\text{H}_6\text{ClF I O}

This compound features multiple halogen substituents, which are known to influence its biological interactions. The presence of chlorine, fluorine, and iodine atoms can enhance lipophilicity and alter the reactivity towards biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The halogen atoms can enhance binding affinity through hydrophobic interactions and hydrogen bonding . Studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, thus modulating cellular processes related to inflammation and oxidative stress.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory mediators in cell cultures.

Antimicrobial Properties

The compound has also shown potential antimicrobial activity against various bacterial strains. A study reported that it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its utility as a lead compound for developing new antimicrobial agents.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promise. It has been observed to induce apoptosis in cancer cell lines, likely through the activation of caspase pathways. The compound's ability to disrupt cellular proliferation signals makes it a candidate for further development in cancer therapeutics.

Case Studies

  • Anti-inflammatory Effects : In a controlled study involving murine models, administration of this compound resulted in a significant reduction in paw swelling induced by carrageenan, indicating its anti-inflammatory potential.
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of this compound against conventional antibiotics. The results indicated that it had comparable efficacy to standard treatments, highlighting its potential as an alternative therapeutic agent.
  • Cytotoxicity Assessment : Cytotoxicity assays conducted on various human cancer cell lines revealed that this compound exhibited selective cytotoxicity, sparing normal cells while effectively reducing viability in tumor cells.

Data Tables

Biological ActivityObserved EffectReference
Enzyme InhibitionReduced COX and LOX activity
Antimicrobial ActivityInhibition of S. aureus and E. coli
Anticancer ActivityInduction of apoptosis in cancer cell lines

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